molecular formula C6H4Cl3FSn B14498406 Trichloro(3-fluorophenyl)stannane CAS No. 62942-31-8

Trichloro(3-fluorophenyl)stannane

Cat. No.: B14498406
CAS No.: 62942-31-8
M. Wt: 320.2 g/mol
InChI Key: BNPIHELJLMMHSE-UHFFFAOYSA-K
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Description

Trichloro(3-fluorophenyl)stannane: is an organotin compound with the molecular formula C6H4Cl3FSn It is a derivative of stannane, where three chlorine atoms and one 3-fluorophenyl group are bonded to a central tin atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloro(3-fluorophenyl)stannane can be synthesized through several methods, including the Stille coupling reaction. This reaction involves the coupling of an organotin compound with an organic halide or pseudohalide in the presence of a palladium catalyst . The general reaction conditions include the use of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in an inert atmosphere.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Stille coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: Trichloro(3-fluorophenyl)stannane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Bases: Such as potassium carbonate, are used to deprotonate the reactants and drive the reaction forward.

Major Products: The major products of these reactions depend on the specific reactants used. For example, in a Stille coupling reaction, the product is typically a biaryl compound formed by the coupling of the 3-fluorophenyl group with another aromatic ring .

Scientific Research Applications

Chemistry: Trichloro(3-fluorophenyl)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions. It is valuable in the synthesis of complex organic molecules and materials.

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to form stable carbon-tin bonds makes it useful in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of trichloro(3-fluorophenyl)stannane in chemical reactions involves the formation of a tin-carbon bond, which can then participate in further reactions. In coupling reactions, the tin atom acts as a nucleophile, attacking the electrophilic carbon of an organic halide to form a new carbon-carbon bond . The palladium catalyst facilitates this process by coordinating to the reactants and lowering the activation energy of the reaction.

Comparison with Similar Compounds

Uniqueness: Trichloro(3-fluorophenyl)stannane is unique due to the presence of the fluorine atom, which can influence its electronic properties and reactivity. The fluorine atom is highly electronegative, which can affect the compound’s stability and its interactions with other molecules .

Properties

CAS No.

62942-31-8

Molecular Formula

C6H4Cl3FSn

Molecular Weight

320.2 g/mol

IUPAC Name

trichloro-(3-fluorophenyl)stannane

InChI

InChI=1S/C6H4F.3ClH.Sn/c7-6-4-2-1-3-5-6;;;;/h1-2,4-5H;3*1H;/q;;;;+3/p-3

InChI Key

BNPIHELJLMMHSE-UHFFFAOYSA-K

Canonical SMILES

C1=CC(=CC(=C1)[Sn](Cl)(Cl)Cl)F

Origin of Product

United States

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